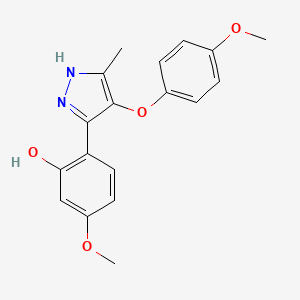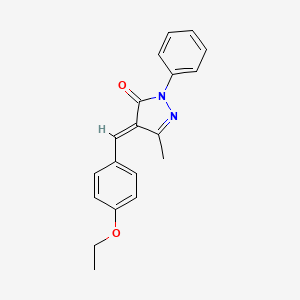![molecular formula C19H26N4O2 B2515214 N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide CAS No. 1384614-80-5](/img/structure/B2515214.png)
N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide, also known as BMS-986177, is a small molecule drug that is currently being studied for its potential therapeutic applications in various diseases. It belongs to the class of drugs called small molecule inhibitors, which work by blocking specific proteins or enzymes involved in disease progression.
作用機序
N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key mediator of B cell receptor signaling, which is important for the survival and proliferation of B cells. By inhibiting BTK, N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide can block the activation and proliferation of B cells, which can lead to the suppression of immune responses and the prevention of disease progression.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of BTK activity, the suppression of immune responses, and the prevention of disease progression. It has also been shown to have good oral bioavailability and a favorable pharmacokinetic profile, which make it a promising candidate for further development.
実験室実験の利点と制限
One of the main advantages of N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide for lab experiments is its specificity for BTK, which allows for targeted inhibition of this protein without affecting other signaling pathways. However, one limitation is that it may not be effective in all patients, as some may have mutations or alterations in the BTK protein that make it resistant to inhibition by N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide.
将来の方向性
There are several potential future directions for the development of N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide, including the evaluation of its efficacy in various diseases, the identification of biomarkers that can predict patient response, and the development of combination therapies that can enhance its therapeutic effects. Additionally, further studies are needed to better understand the mechanisms of action of N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide and to optimize its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide involves a series of chemical reactions, starting with the reaction of 1-cyanocyclopentene with lithium diisopropylamide to form the corresponding cyclopentenyl lithium derivative. This intermediate is then reacted with N-(4-bromomethylphenyl)morpholine to obtain the desired compound.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation. It has been shown to inhibit the activity of a specific protein called Bruton's tyrosine kinase (BTK), which plays a key role in the development and progression of these diseases.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(morpholin-4-ylmethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c20-15-19(7-3-4-8-19)22-18(24)13-21-17-6-2-1-5-16(17)14-23-9-11-25-12-10-23/h1-2,5-6,21H,3-4,7-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUHHOGKVCVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)
![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)

![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)
![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)



![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)
![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)